molecular formula C14H10F4O2 B6375146 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261950-74-6

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6375146
CAS RN: 1261950-74-6
M. Wt: 286.22 g/mol
InChI Key: KYLGBEUFFNSIEY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, or 95% (3F4MTP), is a synthetic compound derived from phenol and trifluoromethylphenol. This compound is known for its wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. 3F4MTP has been studied extensively due to its unique properties, such as its low melting point, high solubility in organic solvents, and its ability to act as a catalyst in organic reactions. In addition, 3F4MTP has been found to have potential applications in the fields of medicinal chemistry, drug delivery, and biomedicine.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to a change in the activity of the proteins and the subsequent effects of the compound. For example, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has the potential to act as an anti-inflammatory agent and may be useful in the treatment of certain diseases and conditions. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is its low melting point, which makes it easy to handle. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is highly soluble in organic solvents, which makes it suitable for use in a variety of reactions. However, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is also highly toxic and should be handled with care.

Future Directions

The potential applications of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are vast and there are many possible future directions for research. Some of the possible future directions include further studies on the biochemical and physiological effects of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, development of new synthetic methods for the synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, and exploration of its potential applications in the fields of medicinal chemistry, drug delivery, and biomedicine. In addition, further research could be conducted to determine the exact mechanism of action of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% and to explore its potential applications in other fields, such as material science.

Synthesis Methods

The synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% involves the use of a two-step process. The first step involves the reaction of phenol and trifluoromethylphenol in a solvent such as dimethyl sulfoxide (DMSO). This reaction produces an intermediate, which is then reacted with a base such as potassium hydroxide or sodium hydroxide to form 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. The second step involves the reaction of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% with a reducing agent, such as sodium borohydride, to form the desired product. The synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a substrate for the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In organic synthesis, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a catalyst in the synthesis of other compounds. In material science, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used to synthesize polymers and other materials. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in drug delivery and biomedicine.

properties

IUPAC Name

3-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-2-8(6-11(13)14(16,17)18)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGBEUFFNSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684568
Record name 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-74-6
Record name 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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